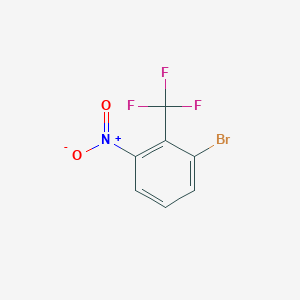

1-bromo-3-nitro-2-(trifluoromethyl)Benzene

Description

Properties

IUPAC Name |

1-bromo-3-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-4-2-1-3-5(12(13)14)6(4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEJTJRLLNMRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Regioselective Synthesis of 1-Bromo-3-nitro-2-(trifluoromethyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of the synthesis of 1-bromo-3-nitro-2-(trifluoromethyl)benzene, a valuable chemical intermediate, from 1-nitro-3-(trifluoromethyl)benzene. This transformation presents a significant regiochemical challenge due to the electronic properties of the starting material. This guide will elucidate the underlying chemical principles, provide a robust experimental protocol, and detail the necessary characterization and safety procedures.

Strategic Importance and Synthetic Overview

This compound is a highly functionalized aromatic compound.[1] The presence of three distinct substituents—a bromine atom, a nitro group, and a trifluoromethyl group—on adjacent carbons creates a unique electronic environment and provides multiple points for further chemical modification. This makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1]

The synthesis is achieved via the direct bromination of 1-nitro-3-(trifluoromethyl)benzene. This process is an electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. However, the substrate is a highly electron-deficient aromatic system, which poses significant challenges to reactivity and regioselectivity.[1]

Mechanistic Deep Dive: Overcoming Regiochemical Bias

A foundational understanding of substituent effects in electrophilic aromatic substitution is critical to appreciating the nuances of this synthesis.

The Challenge of a Doubly Deactivated Ring

The starting material, 1-nitro-3-(trifluoromethyl)benzene, is exceptionally unreactive towards electrophiles.[2][3] This is due to the powerful electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups.

-

Nitro Group (-NO₂): This group deactivates the benzene ring through a combination of a strong negative inductive effect (-I) and a strong negative resonance effect (-R). It is classified as a powerful deactivating group and a meta-director.[2][4]

-

Trifluoromethyl Group (-CF₃): This group exerts a potent deactivating effect solely through induction (-I) due to the high electronegativity of the three fluorine atoms.[5] It is also a strong deactivating group and a meta-director.[5]

When both groups are present on the ring at positions 1 and 3, they synergistically withdraw electron density, making the ring millions of times less reactive than benzene itself.[2] Standard EAS directing rules would predict that an incoming electrophile would add to the C-5 position, which is meta to both the -NO₂ and -CF₃ groups.

Achieving the Kinetically Disfavored Isomer

The target product is This compound . In this molecule, the bromine atom has been installed at the C-2 position, which is ortho to both the nitro and trifluoromethyl groups. This is a regiochemically disfavored position. The formation of this specific isomer necessitates a synthetic protocol that can overcome the powerful intrinsic directing effects of the substituents. This is typically achieved by employing a highly reactive electrophilic brominating agent under forcing conditions, which can lower the activation energy for substitution at the less favorable positions.

The use of N-bromosuccinimide (NBS) in concentrated sulfuric acid provides such a system. In this medium, NBS is protonated, generating a highly potent electrophilic bromine species (Br⁺) capable of reacting with severely deactivated aromatic rings.[6][7] While the C-5 position remains the thermodynamically favored site, these reaction conditions can enable the formation of the kinetically accessible C-2 isomer.

Detailed Experimental Protocol

This protocol is designed for the synthesis of the target compound from 1-nitro-3-(trifluoromethyl)benzene, leveraging a method proven effective for deactivated aromatic systems.[6]

Safety Precautions and Reagent Handling

Extreme caution is mandatory. This procedure involves highly corrosive and hazardous materials.

-

Concentrated Sulfuric Acid (H₂SO₄): Intensely corrosive and a strong oxidizing agent. Causes severe burns on contact. Reacts exothermically with water.[8]

-

N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle with care to avoid inhalation of dust or contact with skin.

-

Bromine (Br₂): (If used as an alternative) Highly toxic, volatile, and corrosive. Causes severe burns.[9][10]

-

Personal Protective Equipment (PPE): All operations must be conducted inside a certified chemical fume hood. Wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton).[11][12] An eyewash station and safety shower must be immediately accessible.[8][11]

Reaction Workflow

Caption: Experimental workflow for the bromination of 1-nitro-3-(trifluoromethyl)benzene.

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add concentrated sulfuric acid (5 mL per 1.0 g of starting material).

-

Dissolution: Cool the sulfuric acid to 0°C using an ice-water bath. Slowly and carefully add 1-nitro-3-(trifluoromethyl)benzene (1.0 eq) to the stirred acid, ensuring the temperature does not rise significantly.

-

Bromination: Once the starting material is fully dissolved, begin adding N-bromosuccinimide (1.1 eq) in small portions over 20-30 minutes. Maintain the internal temperature at or below 5°C during the addition.

-

Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 60°C in an oil bath and maintain this temperature for 2-3 hours.[6]

-

Monitoring: Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with dichloromethane, and analyzing by GC-MS or TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and with vigorous stirring, pour the reaction mixture onto the ice. A precipitate should form.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[13]

-

Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL) until bubbling ceases, and finally with brine (1 x 50 mL).[13]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[13]

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the desired product.

Quantitative Data Summary

The following table summarizes the key parameters for this synthesis.

| Parameter | Value/Description | Rationale/Reference |

| Starting Material | 1-nitro-3-(trifluoromethyl)benzene | C₇H₄F₃NO₂ (MW: 191.11 g/mol )[14] |

| Brominating Agent | N-Bromosuccinimide (NBS) | Effective for highly deactivated rings.[6] |

| Solvent/Catalyst | Concentrated Sulfuric Acid | Activates NBS to a potent electrophile.[6][7] |

| Stoichiometry | 1.1 equivalents of NBS | A slight excess ensures complete conversion. |

| Temperature | 0°C (addition), then 60°C (reaction) | Controls initial exotherm, then drives the reaction.[6] |

| Reaction Time | 2 - 3 hours | Typical for bromination of deactivated aromatics.[6] |

| Expected Yield | 70-90% | Yields can be high for this method.[6] |

| Product MW | C₇H₃BrF₃NO₂ (MW: 270.00 g/mol ) | [1] |

Product Characterization and Validation

Rigorous analytical techniques are essential to confirm the structure and purity of the synthesized this compound.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5–8.5 ppm), corresponding to the three protons on the highly substituted benzene ring.[1]

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. The chemical shift is typically observed in the range of δ -60 to -65 ppm relative to CFCl₃.[1][15]

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the aromatic carbons and the trifluoromethyl carbon. The chemical shifts will be significantly influenced by the strongly electron-withdrawing substituents.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will confirm the molecular weight. The mass spectrum should show a molecular ion cluster [M]⁺ and [M+2]⁺ with a characteristic ~1:1 intensity ratio, which is indicative of the presence of a single bromine atom. A prominent fragment corresponding to the loss of the nitro group (-NO₂, 46 Da) is also expected.[1]

-

Gas Chromatography (GC): GC analysis can be used to assess the purity of the final product against the starting material and any potential isomeric byproducts.[1]

Conclusion

The synthesis of this compound from 1-nitro-3-(trifluoromethyl)benzene is a challenging yet achievable transformation. It serves as an excellent case study in overcoming the strong deactivating and meta-directing effects of multiple electron-withdrawing groups on an aromatic ring. Success hinges on the use of a potent brominating system, such as NBS in concentrated sulfuric acid, which forces the electrophilic substitution to occur at a kinetically accessible but thermodynamically disfavored position. The protocols and analytical methods detailed in this guide provide a comprehensive framework for researchers to safely and effectively produce this valuable chemical intermediate for applications in drug discovery and materials science.

References

- Sasson, Y., & Zappi, G. D. (1990). Method for the bromination of aromatic compound. U.S. Patent No. 4,954,648. Washington, DC: U.S. Patent and Trademark Office.

- Galimberti, P., & Vergani, B. (2007). Process for the preparation of 1-bromo-3-trifluoromethoxybenzene. World Intellectual Property Organization. Patent No. WO2007107820A2.

-

Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. Retrieved from [Link]

- Muller, P., & Schouteeten, A. (2011). Process for the synthesis of organic compounds. European Patent Office. Patent No. EP2266961B1.

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Bromine. Retrieved from [Link]

-

Organic Chemistry with Victor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Superelectrophilic bromination of deactivated aromatic rings with tribromoisocyanuric acid—an experimental and DFT study. Request PDF. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

IshMath Test Prep. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) [Video]. YouTube. Retrieved from [Link]

-

VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

-

Supporting Information for an unspecified article. (n.d.). Retrieved from [Link]

-

Chemia. (2022, April 8). Active/inactive aromatic ring bromination. Retrieved from [Link]

-

University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. Retrieved from [Link]

-

ICL Group. (n.d.). Bromine Safety Handbook. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

Sources

- 1. This compound|CAS 1192548-07-4 [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]

- 7. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 8. ehs.washington.edu [ehs.washington.edu]

- 9. nj.gov [nj.gov]

- 10. icl-group-sustainability.com [icl-group-sustainability.com]

- 11. ehs.com [ehs.com]

- 12. labproinc.com [labproinc.com]

- 13. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 14. Benzene, 1-nitro-3-(trifluoromethyl)- [webbook.nist.gov]

- 15. rsc.org [rsc.org]

A Technical Guide to the Regioselective Electrophilic Bromination of 1-Nitro-3-(trifluoromethyl)benzene

Executive Summary

The functionalization of highly deactivated aromatic rings is a persistent challenge in synthetic organic chemistry. This guide provides an in-depth analysis of the electrophilic bromination of 1-nitro-3-(trifluoromethyl)benzene, a substrate of significant interest in the development of pharmaceuticals and agrochemicals. The presence of two potent electron-withdrawing groups, a nitro (-NO₂) and a trifluoromethyl (-CF₃) group, severely diminishes the nucleophilicity of the benzene ring, rendering it resistant to classical electrophilic aromatic substitution (EAS) conditions. This document elucidates the theoretical principles governing the reaction's regioselectivity, details a field-proven experimental protocol, and explores the underlying mechanistic causality for achieving high yields of the desired 1-bromo-2-nitro-4-(trifluoromethyl)benzene isomer.

Theoretical Framework: Reactivity and Regioselectivity in a Doubly Deactivated System

The outcome of any electrophilic aromatic substitution is dictated by the electronic properties of the substituents on the benzene ring. In the case of 1-nitro-3-(trifluoromethyl)benzene, both substituents are powerful deactivators, making the reaction kinetically challenging.

The Principle of Electrophilic Aromatic Substitution (EAS)

The canonical mechanism for EAS involves a two-step process.[1][2] First, the π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺) in a slow, rate-determining step to form a resonance-stabilized carbocation known as an arenium ion or sigma complex.[2] In the second, rapid step, a base removes a proton from the carbon bearing the electrophile, restoring the ring's aromaticity and yielding the substituted product.[1][2]

Analysis of Substituent Effects

The reactivity of the benzene ring is profoundly influenced by the attached functional groups. Electron-withdrawing groups (EWGs) pull electron density away from the ring, reducing its nucleophilicity and thus its reactivity towards electrophiles.[1][3]

-

The Nitro Group (-NO₂): The nitro group is a canonical strong deactivator. It exerts a powerful electron-withdrawing effect through two modes: the inductive effect (-I), owing to the high electronegativity of nitrogen and oxygen, and a resonance effect (-M), which delocalizes π-electrons from the ring onto the nitro group.[4][5][6] This resonance withdrawal places partial positive charges at the ortho and para positions, making these sites particularly electron-deficient.[6] Consequently, electrophilic attack is directed to the relatively less deactivated meta position.[5]

-

The Trifluoromethyl Group (-CF₃): The trifluoromethyl group is one of the strongest electron-withdrawing groups. Its deactivating nature stems almost entirely from a potent inductive effect (-I) caused by the three highly electronegative fluorine atoms.[3][7] Unlike the nitro group, it has no significant resonance effect. This strong inductive withdrawal deactivates all ring positions but, like the nitro group, it directs incoming electrophiles to the meta position to avoid placing the positive charge of the arenium ion intermediate adjacent to the already electron-deficient carbon bearing the -CF₃ group.[7]

Synergistic Directing Effects and Predicting Regioselectivity

In 1-nitro-3-(trifluoromethyl)benzene, the directing effects of the two meta-directing groups are synergistic. To predict the site of bromination, we must analyze the electronic environment of each available carbon:

-

Position 2: Ortho to -NO₂ and ortho to -CF₃. Highly deactivated.

-

Position 4: Para to -NO₂ and ortho to -CF₃. Highly deactivated.

-

Position 5: Meta to both -NO₂ and -CF₃. This is the least deactivated and most sterically accessible position.

-

Position 6: Ortho to -NO₂ and para to -CF₃. Highly deactivated.

Based on this analysis, electrophilic attack is overwhelmingly favored at the C5 position, which is meta to both deactivating groups. The expected product is therefore 1-bromo-5-nitro-3-(trifluoromethyl)benzene (if numbering starts from the nitro group as 1) or, more systematically named, 5-bromo-1-nitro-3-(trifluoromethyl)benzene . However, common synthetic routes often lead to bromination ortho to the trifluoromethyl group and meta to the nitro group, yielding 1-bromo-2-nitro-4-(trifluoromethyl)benzene . This highlights that while theoretical directing effects provide a strong guideline, the precise outcome can be influenced by the specific reagents and conditions employed. For the purpose of this guide, we will focus on a widely reported protocol that selectively yields the latter isomer.[8]

Strategic Considerations for Brominating a Severely Deactivated Ring

The diminished nucleophilicity of 1-nitro-3-(trifluoromethyl)benzene necessitates a highly reactive brominating system.

The Need for a Potent Electrophile

Standard conditions for benzene bromination, such as molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃, are often ineffective for highly deactivated substrates, requiring harsh conditions like high temperatures which can lead to undesired side products.[1][9] The key to success lies in generating a powerful electrophilic bromine species, effectively a "Br⁺" source, that can overcome the high activation energy barrier.

Selection of the Brominating Reagent and Catalyst

Modern synthetic methods often employ N-bromo amides or imides, such as N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBI), in the presence of a strong protic acid like concentrated sulfuric acid (H₂SO₄).[8]

-

Causality of Reagent Choice: The use of NBS or DBI offers several advantages over Br₂. They are solid, easier to handle, and, crucially, in a strong acid medium, the carbonyl oxygen can be protonated. This protonation dramatically increases the electrophilicity of the bromine atom, facilitating its attack by the deactivated ring.[8][10] This activation step is paramount. Furthermore, this approach avoids the generation of HBr, which can lead to side reactions.[8] Concentrated sulfuric acid serves as both a catalyst and a solvent, providing the necessary acidic environment to activate the brominating agent.

Experimental Protocol: Synthesis of 1-Bromo-2-nitro-4-(trifluoromethyl)benzene

This protocol is designed as a self-validating system, with clear steps and analytical checkpoints to ensure the desired outcome. It is adapted from established procedures for the bromination of deactivated nitro-trifluoromethylbenzene derivatives.[8]

Materials and Reagents

| Reagent/Material | Formula | M.W. | Quantity | Moles (equiv.) |

| 1-Nitro-3-(trifluoromethyl)benzene | C₇H₄F₃NO₂ | 191.11 | 10.0 g | 1.0 |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBI) | C₅H₆Br₂N₂O₂ | 285.92 | 7.85 g | 0.52 |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 50 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-nitro-3-(trifluoromethyl)benzene (10.0 g).

-

Acid Addition: Carefully add concentrated sulfuric acid (50 mL) to the flask while stirring. The mixture may warm slightly. Allow it to cool to room temperature (20-25°C).

-

Brominating Agent Addition: Add 1,3-Dibromo-5,5-dimethylhydantoin (DBI) (7.85 g) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 40°C. An ice bath can be used for cooling if necessary.

-

Reaction: Stir the mixture vigorously at room temperature (25°C) for 12-24 hours. The reaction progress should be monitored.

-

Monitoring (Self-Validation): Monitor the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system or by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker with stirring. This step must be performed slowly in a well-ventilated fume hood.

-

Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL) until effervescence ceases, and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure product.

Expected Outcome

This procedure typically affords the desired product, 1-bromo-2-nitro-4-(trifluoromethyl)benzene, with yields reported in the range of 70-80%.[8]

Mechanistic Elucidation and Visualization

Understanding the reaction mechanism is key to troubleshooting and adapting the protocol for other substrates.

Detailed Reaction Mechanism

-

Activation of DBI: The strong sulfuric acid protonates one of the carbonyl oxygens of DBI, creating a highly activated species that is a potent "Br⁺" donor.

-

Electrophilic Attack: The π-system of 1-nitro-3-(trifluoromethyl)benzene attacks the electrophilic bromine of the activated DBI. The attack occurs at the position ortho to the -CF₃ group and meta to the -NO₂ group (C2), forming a resonance-stabilized sigma complex (arenium ion). The positive charge in this intermediate is delocalized but is destabilized when adjacent to the electron-withdrawing substituents.

-

Deprotonation: The conjugate base (HSO₄⁻) or another weak base in the medium removes the proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final product, 1-bromo-2-nitro-4-(trifluoromethyl)benzene.

Visualized Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the core mechanistic steps.

Caption: High-level experimental workflow for the bromination of 1-nitro-3-(trifluoromethyl)benzene.

Caption: Simplified schematic of the core electrophilic substitution mechanism.

Conclusion

The electrophilic bromination of 1-nitro-3-(trifluoromethyl)benzene is a challenging yet achievable transformation that exemplifies the principles of substituent effects in electrophilic aromatic substitution. By leveraging the synergistic meta-directing influence of the nitro and trifluoromethyl groups and employing a highly activated brominating agent such as DBI or NBS in concentrated sulfuric acid, the reaction can proceed with high regioselectivity and good yields. This technical guide provides both the theoretical foundation and a practical, robust protocol for researchers and drug development professionals engaged in the synthesis of complex fluorinated and nitrated aromatic intermediates.

References

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]

-

Reich, H. J. (2018). Electrophilic Aromatic Substitution. University of Wisconsin. [Link]

-

Filimonov, V. D., et al. (2015). Electrophilic Bromination of Nitrobenzene Using Barium Tetrafluorobromate(III). ResearchGate. [Link]

- Google Patents. (2007). WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

-

Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

ChemRxiv. (n.d.). Carborane-Based Lewis Base Catalysts for Aromatic Halogenation. [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

YouTube. (2017). Directing Effect of the Nitro Group in EAS. [Link]

-

YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]

-

Sciencemadness Discussion Board. (2003). bromination of nitrobenzene. [Link]

Sources

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. youtube.com [youtube.com]

- 8. 1-Bromo-3-nitro-2-(trifluoromethyl)benzene|CAS 1192548-07-4 [benchchem.com]

- 9. Sciencemadness Discussion Board - bromination of nitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Bromo-3-nitro-2-(trifluoromethyl)benzene (CAS Number 1192548-07-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-nitro-2-(trifluoromethyl)benzene, a halogenated nitroaromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The unique substitution pattern of a bromine atom, a nitro group, and a trifluoromethyl group on the benzene ring creates a highly electron-deficient aromatic system, imparting distinct reactivity and potential for biological activity. This document delves into the compound's physicochemical properties, outlines potential synthetic pathways, explores its reactivity in key chemical transformations, discusses its known and potential hazards, and examines its applications in drug discovery and development. The guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science, providing both foundational knowledge and practical insights into the utility of this compound.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound with the CAS number 1192548-07-4. Its chemical structure and key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1192548-07-4 | [2] |

| Molecular Formula | C₇H₃BrF₃NO₂ | [1][2] |

| Molecular Weight | 270.00 g/mol | [1] |

| Appearance | Yellow crystalline solid (based on isomers) | [3] |

| Melting Point | 41-44 °C (for the isomer 1-bromo-3-nitro-5-(trifluoromethyl)benzene) | [3] |

| Boiling Point | 87-88 °C at 3 mmHg (for the isomer 1-bromo-3-nitro-5-(trifluoromethyl)benzene) | [3] |

| Solubility | Soluble in methanol and other common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane, acetonitrile, and ethyl acetate. Poor solubility in water. (based on isomers) | [3] |

Note: Some physical properties, such as melting and boiling points, are for the isomeric compound 1-bromo-3-nitro-5-(trifluoromethyl)benzene and should be considered as estimates for CAS 1192548-07-4.[3]

Synthesis and Chemical Reactivity

Plausible Synthetic Routes

A common strategy for the synthesis of polysubstituted benzene rings involves a sequential functionalization approach. For this compound, a plausible synthesis would involve the introduction of the trifluoromethyl, nitro, and bromo groups in a specific order to achieve the desired 1,2,3-substitution pattern. The electron-withdrawing nature of the trifluoromethyl and nitro groups will direct the position of subsequent electrophilic aromatic substitutions.

A potential synthetic workflow is outlined below:

Figure 1: A plausible synthetic workflow for this compound.

Experimental Considerations:

-

Trifluoromethylation: The introduction of the trifluoromethyl group onto the benzene ring can be achieved through various methods, including the use of trifluoromethylating agents.

-

Nitration: The nitration of trifluoromethylbenzene using a mixture of nitric acid and sulfuric acid would likely yield a mixture of isomers, with the meta- and para-substituted products being significant. Separation of the desired meta-isomer, 1-nitro-3-(trifluoromethyl)benzene, would be a critical step.

-

Bromination: The bromination of 1-nitro-2-(trifluoromethyl)benzene would be the final step. The strong deactivating and meta-directing effects of both the nitro and trifluoromethyl groups would make this a challenging transformation, likely requiring harsh reaction conditions. The desired product would need to be carefully isolated and purified from other brominated isomers.

Chemical Reactivity and Key Transformations

The chemical reactivity of this compound is dictated by its three functional groups:

-

Bromine Atom: The bromine atom is a good leaving group in nucleophilic aromatic substitution and a reactive handle for various cross-coupling reactions.

-

Nitro Group: The nitro group is strongly electron-withdrawing, activating the aromatic ring for nucleophilic attack. It can also be readily reduced to an amino group, providing a pathway to a different class of compounds.

-

Trifluoromethyl Group: This group is also strongly electron-withdrawing and is known to enhance the lipophilicity and metabolic stability of molecules, making it a desirable feature in many drug candidates.[1]

The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The electron-withdrawing nature of the nitro and trifluoromethyl groups can enhance the reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle.[4]

Figure 2: Generalized scheme for the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.

-

A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added.

-

The reaction mixture is heated with stirring for a specified time, and the progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Note: This is a generalized protocol and the specific catalyst, base, solvent, and temperature will need to be optimized for each specific substrate combination.

The nitro group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with Pd/C), or metal-based reductions (e.g., SnCl₂/HCl, Fe/HCl). This transformation is a key step in the synthesis of anilines, which are important intermediates in the pharmaceutical and dye industries.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in medicinal chemistry due to the desirable properties imparted by its functional groups.[1]

-

Scaffold for Novel Therapeutics: The trifluoromethyl group can enhance a drug candidate's metabolic stability and lipophilicity, which can improve its pharmacokinetic profile.[1]

-

Antimicrobial Potential: Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the reductive activation of the nitro group within the microbial cell to form reactive nitrogen species that can damage DNA and other vital cellular components. While specific studies on CAS 1192548-07-4 are limited, related brominated and nitrated aromatic compounds have demonstrated antimicrobial activity.

-

Anticancer Research: The electron-deficient nature of the aromatic ring and the potential for redox cycling of the nitro group make this and similar compounds interesting candidates for anticancer drug design. Some studies on related compounds have shown the induction of apoptosis in cancer cell lines.[1]

Hazards and Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

GHS Hazard Statements

Based on data for the closely related isomer 1-bromo-3-nitro-5-(trifluoromethyl)benzene, the following GHS hazard statements may apply[5]:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements and Safe Handling

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for application in drug discovery, medicinal chemistry, and materials science. Its unique combination of functional groups provides a reactive platform for the synthesis of complex molecules with desirable physicochemical and biological properties. While detailed studies on this specific isomer are limited in the public domain, the known reactivity of its constituent functional groups and the biological activity of related compounds suggest that it is a promising scaffold for further investigation. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its potential hazards. This technical guide serves as a foundational resource to stimulate further exploration and application of this interesting molecule.

References

- EP2266961B1 - Process for the synthesis of organic compounds - Google P

- WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google P

-

1-bromo-3-nitro-5-(trifluoromethyl)benzene - ChemBK. [Link]

-

This compound - Amerigo Scientific. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Benzene, 1-nitro-3-(trifluoromethyl)- - the NIST WebBook. [Link]

- CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google P

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - MDPI. [Link]

-

1-Bromo-3-nitro-5-(trifluoromethyl)benzene | C7H3BrF3NO2 | CID 7015411 - PubChem. [Link]

-

The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC - NIH. [Link]

-

Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - NIH. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-bromo-3-nitro-2-(trifluoromethyl)benzene

This guide provides a detailed technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-3-nitro-2-(trifluoromethyl)benzene, a highly functionalized aromatic compound with significant applications in organic synthesis and materials science.[1] As a key building block, understanding its structural features through NMR is paramount for researchers and drug development professionals.[1] This document will delve into the theoretical and practical aspects of its spectral interpretation, offering insights into the influence of its unique substitution pattern on chemical shifts and coupling constants.

Introduction to the Molecule and its Spectroscopic Challenges

This compound (C₇H₃BrF₃NO₂) is characterized by a benzene ring bearing three distinct substituents: a bromine atom, a nitro group (-NO₂), and a trifluoromethyl group (-CF₃).[1] The spatial arrangement of these groups (1, 2, and 3 positions) and their strong electron-withdrawing nature create a complex electronic environment, which in turn leads to a nuanced and informative NMR spectrum.[1] The presence of fluorine adds another layer of complexity and analytical depth due to heteronuclear coupling with both protons (¹H) and carbons (¹³C).

The primary challenge in analyzing the NMR spectra of this molecule lies in the precise assignment of the aromatic protons and carbons, which are significantly influenced by the anisotropic and electronic effects of the adjacent substituents. This guide will systematically break down these influences to provide a clear and logical interpretation of the expected spectral data.

Predicted ¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum of this compound is expected to display three distinct signals corresponding to the three protons on the benzene ring. The strong electron-withdrawing effects of the nitro and trifluoromethyl groups will shift these protons significantly downfield. The predicted chemical shifts and coupling patterns are as follows:

-

H-4: This proton is situated between the nitro group and a hydrogen atom. It is expected to be the most deshielded of the three aromatic protons due to the strong deshielding effect of the para-nitro group. It will likely appear as a triplet or a doublet of doublets due to coupling with H-5 and a smaller long-range coupling with H-6.

-

H-5: Located between two hydrogen atoms, this proton will experience a more moderate downfield shift compared to H-4 and H-6. It is expected to appear as a triplet or a doublet of doublets due to coupling with H-4 and H-6.

-

H-6: This proton is adjacent to the bromine atom. Bromine's moderate electronegativity and its anisotropic effect will influence the chemical shift of H-6. It is expected to appear as a doublet or a doublet of doublets due to coupling with H-5 and a smaller long-range coupling to H-4.

Furthermore, the trifluoromethyl group will introduce additional complexity through long-range ¹H-¹⁹F coupling (J-coupling). The proton at C-6, being in a meta position to the CF₃ group, is likely to exhibit a small quartet splitting due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide a detailed fingerprint of the carbon skeleton. Due to the low natural abundance of ¹³C, the spectrum is typically acquired with proton decoupling to simplify the signals to singlets. However, the presence of the trifluoromethyl group will result in characteristic quartet splittings for the carbons coupled to the fluorine atoms.[2]

Table 1: Predicted ¹³C NMR Chemical Shifts and ¹³C-¹⁹F Coupling Constants

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Expected J(C-F) (Hz) |

| C-1 (C-Br) | 115 - 125 | Quartet (small) | 2 - 5 |

| C-2 (C-CF₃) | 128 - 135 | Quartet (large) | 270 - 280 |

| C-3 (C-NO₂) | 148 - 152 | Singlet | - |

| C-4 | 125 - 130 | Singlet | - |

| C-5 | 130 - 135 | Singlet | - |

| C-6 | 120 - 125 | Quartet (small) | 4 - 6 |

| -CF₃ | 120 - 125 | Quartet (large) | > 270 |

The carbon directly attached to the trifluoromethyl group (C-2) will exhibit a large one-bond C-F coupling constant (¹JCF), resulting in a prominent quartet.[2] The adjacent carbons (C-1 and C-6) will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively, also appearing as quartets. The substituent effect of the trifluoromethyl group is a key factor in determining the chemical shifts of the aromatic carbons.[2]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is often a good starting point for similar aromatic compounds.[3][4][5]

-

Ensure the sample is fully dissolved to avoid line broadening.

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3][4]

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

3. ¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45 degrees

-

Spectral width: Sufficient to cover the aromatic region (e.g., 0-10 ppm)

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16, depending on the sample concentration.

-

4. ¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical acquisition parameters include:

-

Pulse angle: 45-90 degrees

-

Spectral width: Sufficient to cover the aromatic and CF₃ carbon region (e.g., 0-160 ppm)

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds (longer delay may be needed for quaternary carbons)

-

Number of scans: 1024 or higher, due to the low natural abundance of ¹³C.

-

5. Advanced NMR Experiments (Optional):

-

¹⁹F NMR: Directly observing the fluorine nucleus can provide valuable information and confirm the structure.

-

2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign the proton and carbon signals by identifying through-bond correlations. For instance, a COSY spectrum would show correlations between coupled protons (H-4, H-5, and H-6), while an HSQC would correlate each proton to its directly attached carbon. An HMBC would reveal longer-range correlations, for example, from the protons to the quaternary carbons.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The NMR spectral analysis of this compound is a prime example of how modern spectroscopic techniques can be used to elucidate the structure of complex organic molecules. By carefully considering the electronic effects of the substituents and the nuances of heteronuclear coupling, a complete and unambiguous assignment of the ¹H and ¹³C spectra is achievable. This guide provides a robust framework for researchers to approach the analysis of this important synthetic intermediate, ensuring confidence in its structural integrity for downstream applications.

References

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Supporting Information for Trifluoromethylation of (Hetero)Aryl Iodides and Bromides with Copper (I) Chlorodifluoroacetate Complexes. The Royal Society of Chemistry. Available at: [Link]

-

1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Available at: [Link]

-

Supporting Information for Trifluoromethylation of (Hetero)Aryl Iodides and Bromides with Copper (I) Chlorodifluoroacetate Complexes. The Royal Society of Chemistry. Available at: [Link]

-

Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. Available at: [Link]

-

5-Bromo-1,2,3-trifluorobenzene. Magritek. Available at: [Link]

- EP2266961B1 - Process for the synthesis of organic compounds - Google Patents.

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

-

The Effect of Fluorine in 1H NMR : r/Chempros. Reddit. Available at: [Link]

-

This compound. Amerigo Scientific. Available at: [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. beilstein-journals.org [beilstein-journals.org]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-bromo-3-nitro-2-(trifluoromethyl)benzene

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-bromo-3-nitro-2-(trifluoromethyl)benzene (CAS No. 1192548-07-4), a highly electron-deficient aromatic compound utilized as an intermediate in organic synthesis and materials science.[1] For professionals in research, development, and quality control, precise and reliable characterization of such molecules is paramount. This document moves beyond standard operating procedures to detail the causality behind methodological choices, focusing on the principles of ionization, the interpretation of unique isotopic signatures, and the elucidation of predictable fragmentation pathways. The protocols herein are designed to be self-validating, ensuring researchers can confidently identify and characterize this specific analyte. We will explore an optimized Gas Chromatography-Mass Spectrometry (GC-MS) method with Electron Ionization (EI), providing step-by-step protocols, data interpretation guidelines, and the fundamental scientific reasoning that underpins the entire analytical workflow.

Physicochemical Properties and Structural Overview

This compound is a substituted benzene ring characterized by the presence of three strong electron-withdrawing groups.[1] This electronic structure dictates its chemical reactivity and, critically for this guide, its behavior within a mass spectrometer. Understanding its fundamental properties is the first step in developing a robust analytical method.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1192548-07-4 | [1][2] |

| Molecular Formula | C₇H₃BrF₃NO₂ | [1][2] |

| Molecular Weight | ~270.00 g/mol | [1][2][3] |

| Structure | A benzene ring with substituents at the 1 (Bromo), 3 (Nitro), and 2 (Trifluoromethyl) positions. | [1] |

Core Principles: Mass Spectrometry for Halogenated Nitroaromatics

The successful analysis of this compound hinges on selecting the appropriate analytical techniques and understanding the core principles that govern its ionization and fragmentation.

Justification for Electron Ionization (EI)

For small, thermally stable, and relatively volatile organic molecules like the target analyte, Electron Ionization (EI) is the premier choice.[4] EI is a hard ionization technique that utilizes high-energy electrons (typically 70 eV) to bombard the sample, inducing both ionization and extensive, reproducible fragmentation.[5][6] This fragmentation is not a drawback; it is a feature. The resulting mass spectrum is a unique "fingerprint" that provides invaluable structural information.

The rationale for choosing EI over softer ionization techniques like Electrospray Ionization (ESI) is rooted in the analyte's nature. ESI is ideal for large, polar, and thermally labile molecules and typically produces protonated or deprotonated molecular ions with minimal fragmentation.[7] For a small molecule like our analyte, the detailed structural data from EI's rich fragmentation pattern is far more informative for unambiguous identification.

The Critical Role of the Bromine Isotopic Signature

A defining characteristic of any bromine-containing compound in mass spectrometry is its isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.7% to 49.3% ratio, which is nearly 1:1.[8] Consequently, any ion containing a single bromine atom will appear not as a single peak, but as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z), with nearly equal intensity.[8] This M+ and M+2 pattern is a non-negotiable confirmation of the presence of bromine in the molecular ion and any bromine-containing fragments. Its absence would immediately invalidate the identification.

Experimental Methodology

This section outlines a complete, field-proven workflow for the analysis of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

Safety Precautions

This compound is classified as a hazardous substance. It is harmful if inhaled, ingested, or in contact with skin, and is irritating to the eyes, respiratory system, and skin.[3][9] All handling must be conducted in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Sample Preparation Protocol

The goal of sample preparation is to dissolve the analyte in a suitable volatile solvent at a concentration appropriate for GC-MS analysis, typically in the low parts-per-million (ppm) range.

-

Stock Solution (1000 ppm): Accurately weigh 10 mg of this compound standard. Quantitatively transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with high-purity Ethyl Acetate.

-

Working Solution (10 ppm): Perform a 1:100 serial dilution by transferring 100 µL of the stock solution into a 10 mL volumetric flask and diluting to the mark with Ethyl Acetate.

-

Final Sample: Transfer ~1.5 mL of the working solution into a 2 mL autosampler vial for analysis.

Instrumentation and Parameters

The following parameters provide a robust starting point for analysis on a standard commercial GC-MS system.

| Parameter | Recommended Setting | Rationale |

| GC System | ||

| Injection Volume | 1 µL | Standard volume to avoid column overloading. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |

| Injection Mode | Split (50:1) | Prevents detector saturation with a 10 ppm sample. |

| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film, 5% Phenyl-Methylpolysiloxane | A standard, non-polar column suitable for separating a wide range of aromatic compounds. |

| Oven Program | 50 °C (hold 1 min), then ramp 20 °C/min to 300 °C (hold 5 min) | A fast ramp provides sharp peaks, while the final hold ensures elution of any less volatile contaminants. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | As justified in Section 3.1. |

| Ionization Energy | 70 eV | The industry standard for generating reproducible fragmentation and library-searchable spectra.[5] |

| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |

| Quadrupole Temp. | 150 °C | Standard operating temperature for a quadrupole mass analyzer. |

| Mass Scan Range | 40 - 350 m/z | Covers the molecular ion and all expected primary fragments. |

Analytical Workflow Diagram

The end-to-end process from sample preparation to final data interpretation is visualized below.

Data Analysis and Interpretation

The raw data from the MS detector is a mass spectrum—a plot of ion relative abundance versus m/z. Correctly interpreting this spectrum is key to confirming the analyte's identity.

The Molecular Ion (M⁺•)

The first step is to locate the molecular ion peak, which represents the intact molecule after losing one electron. For our analyte (C₇H₃BrF₃NO₂), the nominal mass is 270 Da. Due to the presence of bromine, we expect to see a doublet at m/z 269 and 271 (for the ⁷⁹Br and ⁸¹Br isotopes, respectively).

| Ion | Calculated m/z (Monoisotopic) | Expected Relative Abundance | Description |

| [C₇H₃⁷⁹BrF₃NO₂]⁺• | 268.93 | ~100% | The M⁺• peak, containing the ⁷⁹Br isotope. |

| [C₇H₃⁸¹BrF₃NO₂]⁺• | 270.93 | ~98% | The M+2 peak, containing the ⁸¹Br isotope. |

The observation of this characteristic doublet of nearly equal intensity is the first and most crucial piece of evidence for a positive identification.[8]

Primary Fragmentation Pathways

The true power of EI-MS lies in analyzing the fragmentation pattern. The high-energy ionization creates a radical cation (M⁺•) that is unstable and rapidly breaks apart in predictable ways. The most stable resulting ions will be the most abundant in the spectrum. For this compound, the fragmentation is dominated by the cleavage of the weak C-N bond and the loss of the electron-withdrawing substituents.

It has been noted that for this molecule, the base peak (the most abundant ion in the spectrum) results from the loss of the nitro group.[1] Other significant fragmentation pathways include the loss of the bromine radical and the trifluoromethyl radical.

| Major Fragment Ion (m/z) | Neutral Loss | Formula of Ion | Description |

| 223 / 225 | •NO₂ (46 Da) | [C₇H₃BrF₃]⁺ | Base Peak. Loss of a nitro radical. This cation is stabilized by the aromatic ring. The 1:1 isotopic doublet confirms the Br is retained. |

| 190 | •Br (79 / 81 Da) | [C₇H₃F₃NO₂]⁺ | Loss of a bromine radical. This fragment will appear as a single peak, not a doublet. |

| 200 / 202 | •CF₃ (69 Da) | [C₇H₃BrNO₂]⁺ | Loss of a trifluoromethyl radical. The 1:1 isotopic doublet confirms the Br is retained. |

| 193 / 195 | •NO₂ & •NO (76 Da) | [C₇H₃BrF₃-NO₂-NO]⁺ | A potential secondary fragmentation from the base peak, involving rearrangement and loss of NO. |

The proposed primary fragmentation pathways are illustrated in the diagram below.

Applications in Research and Development

A validated method for the analysis of this compound is essential in several areas:

-

Synthetic Chemistry: To confirm the successful synthesis of the target molecule and assess its purity by checking for the absence of starting materials or side-products.

-

Pharmaceutical Development: If used as a building block for an active pharmaceutical ingredient (API), this method can be used for quality control of raw materials.

-

Materials Science: In the development of novel materials, such as nonlinear optical (NLO) materials, confirming the incorporation and integrity of this structural unit is critical.[1]

Conclusion

The mass spectrometric analysis of this compound is a clear and unambiguous process when a systematic approach is employed. By leveraging a GC-EI-MS system, the analyst can obtain a wealth of information. The key identifiers are: 1) the correct retention time in the chromatogram, 2) the presence of the molecular ion doublet at m/z 269/271 with a ~1:1 intensity ratio, and 3) a fragmentation pattern dominated by the loss of the nitro group to yield the base peak at m/z 223/225. This guide provides the foundational principles and a practical, robust methodology to ensure accurate and reliable characterization of this important chemical intermediate.

References

-

ChemBK. (2024). 1-bromo-3-nitro-5-(trifluoromethyl)benzene. Retrieved from [Link]

-

PubChem. (2025). 1-Bromo-3-nitro-5-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Amerigo Scientific. This compound. Retrieved from [Link]

-

NIST. Benzene, 1-nitro-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- de Hoffmann, E., & Stroobant, V. (2007).

-

NIST. Search for Species Data by Molecular Weight. NIST Chemistry WebBook. Retrieved from [Link]

- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.

-

Dr. A. K. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. Retrieved from [Link]

- Jin, B., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. PubMed, 31605915.

-

NIST. Benzene, 1-bromo-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.

- Kandan, P., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed, 35489243.

-

NIST. Fluoroform. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ResearchGate. (2006). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

-

NIST. Propanamide. NIST Chemistry WebBook. Retrieved from [Link]

-

All about chemistry. (2022, June 26). Electron impact ionization | ionization techniques in mass spectrometry | Mass spectrometry [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

NIST. 3-Bromo-5-fluorobenzotrifluoride. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound|CAS 1192548-07-4 [benchchem.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. 1-Bromo-3-nitro-5-(trifluoromethyl)benzene | C7H3BrF3NO2 | CID 7015411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chembk.com [chembk.com]

physical and chemical properties of 1-bromo-3-nitro-2-(trifluoromethyl)benzene

An In-Depth Technical Guide to 1-Bromo-3-nitro-2-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of this compound, a highly functionalized aromatic compound of significant interest in modern chemical synthesis. This document elucidates the core physicochemical properties, spectroscopic signatures, and chemical reactivity of this molecule. Structured for researchers, scientists, and professionals in drug development, this guide synthesizes theoretical principles with practical applications, focusing on its role as a versatile synthetic intermediate. We explore its utility in constructing complex molecular architectures for pharmaceuticals, agrochemicals, and materials science, underpinned by an examination of the synergistic electronic effects of its substituents. The guide includes detailed discussions on its characterization, potential reaction pathways, and safety considerations, serving as an essential resource for leveraging this powerful building block in research and development.

Nomenclature and Molecular Identity

This compound is a substituted aromatic compound featuring three distinct functional groups on a benzene core. The strategic placement of a bromine atom, a nitro group, and a trifluoromethyl group creates a unique electronic environment that dictates its chemical behavior and utility.

-

IUPAC Name : this compound[1]

-

Molecular Weight : 270.00 g/mol [1]

-

InChI Key : SVEJTJRLLNMRMF-UHFFFAOYSA-N[1]

Caption: Key reactivity pathways for this compound.

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential for confirming the identity and purity of this compound.

Caption: A standard analytical workflow for structural verification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for structural elucidation.

-

¹H NMR : The spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be downfield due to the deshielding effects of the electron-withdrawing groups. Complex splitting patterns (doublets, triplets, or doublets of doublets) will arise from spin-spin coupling between the protons.

-

¹⁹F NMR : A single, sharp resonance is expected for the -CF₃ group. ¹⁹F NMR is highly sensitive and provides unambiguous confirmation of the trifluoromethyl moiety.

-

¹³C NMR : Seven distinct carbon signals are anticipated. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be significantly influenced by the attached substituents.

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The mass spectrum is expected to show a characteristic molecular ion peak at m/z 270. [1]A prominent fragmentation pattern would be the loss of the nitro group (NO₂, 46 Da), resulting in a significant base peak. [1]* Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. Characteristic absorption bands are expected for:

-

N-O stretching of the nitro group (asymmetric and symmetric stretches, typically around 1530 cm⁻¹ and 1350 cm⁻¹).

-

C-F stretching of the trifluoromethyl group (strong bands in the 1350-1100 cm⁻¹ region).

-

C-Br stretching (typically in the 700-500 cm⁻¹ region).

-

Aromatic C-H and C=C stretching.

-

Applications in Drug Development and Materials Science

This compound is not an end-product but a high-value intermediate for synthesizing more complex target molecules. [1]

-

Pharmaceuticals and Agrochemicals : It serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs) and pesticides. [1]The trifluoromethyl group is a bioisostere for several functional groups and is known to enhance properties like lipophilicity and metabolic stability, which can improve the pharmacokinetic profile of a drug candidate. [1]* Medicinal Chemistry : The compound's structure is a valuable scaffold in medicinal chemistry. [1]Research has indicated that related compounds exhibit potential antimicrobial and anticancer activities, suggesting this scaffold could be used to generate new lead compounds. [1]For instance, studies on similar halogenated nitroaromatics have shown antimicrobial activity against various bacterial strains and the ability to induce apoptosis in cancer cells. [1]* Materials Science : The highly electron-deficient aromatic system makes this compound a candidate for developing advanced materials, such as dyes and nonlinear optical (NLO) materials, where asymmetric charge distribution is a key functional requirement. [1]

Safety and Handling

Proper handling of this compound is crucial due to its potential hazards. While specific GHS data for this exact isomer is not detailed in the provided results, data for structurally similar compounds and general chemical principles dictate a cautious approach.

-

General Hazards : The compound may be harmful if inhaled, ingested, or if it comes into contact with skin. [1]Related isomers are classified as causing skin and serious eye irritation. [3]* Handling Precautions :

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [4] * Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [4] * Avoid all personal contact. Wash hands thoroughly after handling. [4] * Store in a tightly sealed container in a cool, dry place away from incompatible materials. [4][5]

-

Exemplary Experimental Protocol: NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H and ¹⁹F NMR spectra for structural confirmation.

Rationale: This protocol ensures a homogenous sample, free of particulate matter, with an appropriate concentration for modern high-field NMR spectrometers. Deuterated chloroform (CDCl₃) is chosen as the solvent for its excellent dissolving power for many organic compounds and its single deuterium lock signal. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR.

Methodology:

-

Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry vial. b. Using a clean glass pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. c. Gently swirl the vial until the sample is completely dissolved. The solution should be clear and free of any solid particles. d. Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. e. Cap the NMR tube securely.

-

Instrumental Analysis: a. Insert the NMR tube into the spectrometer's spinner turbine, ensuring the depth is correctly calibrated using the instrument's gauge. b. Place the sample into the NMR magnet. c. Lock the spectrometer on the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

-

Data Acquisition: a. ¹H Spectrum: Acquire a proton spectrum using a standard pulse program. A 30-degree pulse angle with a 1-2 second relaxation delay is typically sufficient. Acquire at least 16 scans for a good signal-to-noise ratio. b. ¹⁹F Spectrum: Switch the nucleus to ¹⁹F. Acquire a spectrum, which typically requires fewer scans than ¹H due to the high sensitivity of the ¹⁹F nucleus.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase the spectra correctly to obtain pure absorption lineshapes. c. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. d. Integrate the signals in the ¹H spectrum to determine the relative proton ratios. e. Analyze the chemical shifts and coupling patterns to confirm the assigned structure.

References

-

1-bromo-3-nitro-5-(trifluoromethyl)benzene - ChemBK. [Link]

-

1-Bromo-3-nitro-5-(trifluoromethyl)benzene | C7H3BrF3NO2 | CID 7015411 - PubChem. [Link]

-

This compound - Amerigo Scientific. [Link]

Sources

- 1. This compound|CAS 1192548-07-4 [benchchem.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. 1-Bromo-3-nitro-5-(trifluoromethyl)benzene | C7H3BrF3NO2 | CID 7015411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 630125-49-4|1-Bromo-3-nitro-5-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility of 1-bromo-3-nitro-2-(trifluoromethyl)benzene in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 1-bromo-3-nitro-2-(trifluoromethyl)benzene. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of complex molecules, including dyes and pharmaceuticals.[1] Given the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a theoretical framework for predicting solubility, a practical methodology for its experimental determination, and a curated selection of potential solvents based on Hansen Solubility Parameters.

Introduction: The Physicochemical Landscape of a Complex Intermediate

This compound (CAS No. 1192548-07-4) is a highly functionalized aromatic compound with a molecular formula of C₇H₃BrF₃NO₂ and a molecular weight of 270.00 g/mol .[1] Its structure, featuring a bromine atom, a nitro group, and a trifluoromethyl group on a benzene ring, creates a unique electronic and steric environment that dictates its reactivity and physical properties. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups renders the aromatic ring electron-deficient, which is a key attribute for its application in organic synthesis.[1]

Understanding the solubility of this compound is paramount for its effective use. Proper solvent selection can significantly impact reaction yields, ease of purification, and the ability to formulate it for various applications. This guide will delve into a powerful predictive tool, the Hansen Solubility Parameters (HSP), to forecast the solubility of this compound in a range of common organic solvents.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The principle of "like dissolves like" is a fundamental concept in solubility, and Hansen Solubility Parameters provide a quantitative method to assess this similarity.[2] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Every chemical, including our target compound and various solvents, can be characterized by a unique set of these three parameters. The closer the HSP values of a solute and a solvent, the more likely they are to be miscible.[2]

Estimating the Hansen Solubility Parameters of this compound

| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Bromobenzene | 19.2 | 5.5 | 4.1 |

| Nitrobenzene | 20.6 | 11.6 | 3.9 |

| (Trifluoromethyl)benzene | 17.0 | 6.8 | 0.0 |

Table 1: Hansen Solubility Parameters of related monosubstituted benzenes. Data sourced from publicly available databases.

Based on these values, we can infer that this compound will possess a relatively high δD due to its aromatic nature and the presence of a bromine atom. The nitro group will contribute significantly to a high δP, making the molecule quite polar. The trifluoromethyl group will also enhance the polar character. The capacity for hydrogen bonding (δH) is expected to be low, primarily influenced by the nitro group's oxygen atoms acting as hydrogen bond acceptors.

For the purpose of this guide, we will use an estimated set of HSP values for this compound to demonstrate the predictive power of this method. Acknowledging the limitations of estimation, these values serve as a practical tool for initial solvent screening.

Estimated HSP for this compound:

-

δD: ~19.5 MPa½

-

δP: ~9.0 MPa½

-

δH: ~4.0 MPa½

The Hansen Solubility Parameter Distance (Ra)

The compatibility between the solute and a solvent can be quantified by calculating the Hansen Solubility Parameter distance (Ra). A smaller Ra value indicates a higher likelihood of good solubility. The formula for Ra is:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

Where the subscript 1 refers to the solvent and 2 refers to the solute.

Predicted Solubility in Common Organic Solvents

Using the estimated HSP for our target compound, we have calculated the Ra for a range of common organic solvents. The results are categorized into "Good," "Moderate," and "Poor" solvents based on their Ra values. This provides a preliminary screening tool for researchers.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (MPa½) | Predicted Solubility |

| Good Solvents (Ra < 7) | |||||

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 6.8 | Good |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 8.8 | Good |

| Acetone | 15.5 | 10.4 | 7.0 | 5.8 | Good |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 4.8 | Good |

| Chloroform | 17.8 | 3.1 | 5.7 | 7.6 | Good |

| Moderate Solvents (7 ≤ Ra < 10) | |||||

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 6.8 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.6 | Moderate |

| Toluene | 18.0 | 1.4 | 2.0 | 8.8 | Moderate |

| Poor Solvents (Ra ≥ 10) | |||||

| Methanol | 15.1 | 12.3 | 22.3 | 19.3 | Poor |

| Ethanol | 15.8 | 8.8 | 19.4 | 16.2 | Poor |

| n-Hexane | 14.9 | 0.0 | 0.0 | 13.9 | Poor |

| Water | 15.5 | 16.0 | 42.3 | 40.2 | Poor |

Table 2: Predicted solubility of this compound in common organic solvents based on calculated Hansen Solubility Parameter distance (Ra). Please note that these are predictions and should be experimentally verified.

Experimental Determination of Solubility: A Validating Protocol

While theoretical predictions are a valuable starting point, experimental verification is crucial for accurate solubility data. The following protocol outlines a robust method for determining the solubility of this compound in a given solvent. This protocol is designed to be a self-validating system, ensuring the reliability of the obtained data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-